(DHQD)2Pyr

Catalog No.
S1525418
CAS No.
149725-81-5
M.F
C56H60N6O4
M. Wt
881.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(DHQD)2Pyr

CAS Number

149725-81-5

Product Name

(DHQD)2Pyr

IUPAC Name

4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline

Molecular Formula

C56H60N6O4

Molecular Weight

881.1 g/mol

InChI

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52-,53-/m0/s1

InChI Key

SWKRDCRSJPRVNF-DOGDSVMGSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Enantioselective Allylic Amination:

(DHQD)2Pyr serves as a catalyst for the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates. This reaction allows for the formation of chiral amines with high enantiomeric purity, which are crucial building blocks in the synthesis of various pharmaceuticals and other biologically active molecules. Source: Sigma-Aldrich product page for (DHQD)2Pyr: )

Sharpless Catalytic Asymmetric Dihydroxylation (SCAD):

(DHQD)2Pyr plays a vital role in the preparation of 10(R),11-Dihydroxydihydroquinine and 10(S),11-dihydroxydihydroquinine through the Sharpless catalytic asymmetric dihydroxylation (SCAD) process. SCAD is a powerful tool for the synthesis of vicinal diols, which are common structural motifs found in numerous natural products and drug candidates. Source: Sigma-Aldrich product page for (DHQD)2Pyr: )

(Dihydroquinidine)2Pyr is a bis-Cinchona alkaloid ligand with the molecular formula C56H60N6O4 and a CAS number of 149725-81-5. This compound is characterized by its unique structure, which includes two dihydroquinidine units linked through a pyrimidine moiety. It is primarily utilized in enantioselective synthesis due to its ability to facilitate asymmetric reactions effectively .

(DHQD)2Pyr functions by coordinating with the osmium catalyst in the AD reaction. The chiral environment created by the hydroquinidine moiety directs the approach of the alkene substrate, leading to the formation of a specific enantiomer of the diol product []. The exact details of the reaction mechanism are complex and involve multiple steps, but the key role of (DHQD)2Pyr lies in its ability to control the stereochemical outcome of the reaction.

(Dihydroquinidine)2Pyr is known for catalyzing various asymmetric transformations. Some notable reactions include:

  • Enantioselective allylic amination: This reaction involves the addition of amines to allylic substrates.
  • Michael additions: A reaction where nucleophiles add to α,β-unsaturated carbonyl compounds.
  • Vinylogous Michael additions: Similar to Michael additions but involves conjugate addition to a vinylogous system.
  • Fluorination: The introduction of fluorine into organic molecules .

These reactions highlight the versatility and effectiveness of (DHQD)2Pyr as a catalyst in organic synthesis.

(Dihydroquinidine)2Pyr finds extensive applications in:

  • Asymmetric synthesis: It is widely used as a chiral ligand in various enantioselective reactions.
  • Pharmaceutical development: Its ability to facilitate complex organic transformations makes it valuable in drug discovery and development.
  • Material science: Potential applications in creating novel materials through asymmetric catalysis .

Interaction studies involving (Dihydroquinidine)2Pyr often focus on its role as a catalyst in various chemical environments. Research indicates that it interacts effectively with substrates such as alkylidene cyanoacetates, enhancing reaction rates and selectivity . Further studies may explore its interactions at the molecular level to better understand its catalytic mechanisms.

Several compounds share structural or functional similarities with (Dihydroquinidine)2Pyr. These include:

  • (Dihydroquinidine)2PHAL: Used for various transformations including allylation and amination.
  • (Dihydroquinidine)2AQN: Known for facilitating aldol reactions and desymmetrization processes.
  • (Dihydroquinidine)2CLB: Primarily involved in aminohydroxylation reactions.

Comparison Table

CompoundKey ReactionsUnique Features
(Dihydroquinidine)2PyrAllylic amination, Michael additionEffective for vinylogous Michael additions
(Dihydroquinidine)2PHALAllylation, bromohydroxylationVersatile across multiple reaction types
(Dihydroquinidine)2AQNAldol reactions, kinetic resolutionFocused on desymmetrization
(Dihydroquinidine)2CLBAmino-hydroxylationSpecialized for aminohydroxylation

This comparison highlights the unique capabilities of (Dihydroquinidine)2Pyr within the broader context of Cinchona alkaloid derivatives.

Cinchona alkaloids, derived from Cinchona tree bark, have been pivotal in asymmetric synthesis since the early 20th century. Their journey from natural antimalarials to chiral ligands began with quinine and quinidine, which were first used in racemic resolutions. The 1980s marked a paradigm shift with the development of modified cinchona derivatives as catalysts. Key milestones include:

  • First-generation ligands: Monomeric O-alkylated derivatives (e.g., O-acylquinine) for nucleophilic additions.
  • Second-generation ligands: Dimeric structures like (DHQD)₂PHAL (phthalazine-linked) and (DHQD)₂PYR (pyrimidine-linked), which enhanced enantioselectivity through extended π-systems and optimized steric bulk.

(DHQD)₂Pyr emerged as a second-generation ligand, leveraging the pyrimidine spacer to maximize substrate-ligand interactions.

Evolution from First to Second-Generation Ligands

Ligand GenerationKey FeaturesEnantioselectivity (Typical ee)Applications
First-GenerationMonomeric, O-alkylated cinchona derivatives60–80%Cyanohydrin synthesis, Michael additions
Second-GenerationDimeric, aromatic-spacer-linked (PHAL/PYR)90–99%Sharpless dihydroxylation, allylic amination

The transition to dimeric structures addressed limitations in first-generation ligands by:

  • Expanding π-conjugation: Pyrimidine or phthalazine spacers enhance substrate binding via aromatic interactions.
  • Steric optimization: Bulky substituents preorganize the ligand into a chiral pocket, improving facial selectivity.
  • Catalytic efficiency: Reduced reliance on stoichiometric osmium tetroxide via recyclable ligand systems.

Significance in Modern Synthetic Chemistry

(DHQD)₂Pyr’s impact spans multiple reaction types, including:

Sharpless Asymmetric Dihydroxylation (AD)

While primarily associated with (DHQD)₂PHAL (AD-mix-β), (DHQD)₂Pyr has been employed in analogous systems for vicinal diol synthesis. Key advantages include:

  • Broad substrate scope: Tolerates electron-deficient and electron-rich alkenes.
  • High turnover numbers: Catalytic efficiency enabled by N-methylmorpholine N-oxide (NMO) as a co-oxidant.

Allylic Amination and Michael Additions

(DHQD)₂Pyr excels in metal-free organocatalysis, particularly for:

  • Allylic amination: Enantioselective addition of azodicarboxylates to alkylidene cyanoacetates (>90% ee).
  • Vinylogous Michael reactions: Construction of γ-functionalized carbonyl compounds with excellent stereocontrol.

Total Synthesis of Complex Molecules

Notable applications include:

  • Okadaic acid: A protein phosphatase inhibitor synthesized via a Sharpless dihydroxylation step.
  • Sulfenylations/trifluoromethylthiolations: Introduction of sulfur-based functional groups with high regio- and stereoselectivity.

Conceptual Framework of Asymmetric Induction

The enantioselectivity of (DHQD)₂Pyr arises from its:

  • Chiral Environment: The pyrimidine linker positions the two DHQD units to form a "binding pocket," favoring specific substrate orientations.
  • Electronic Effects: Electron-withdrawing substituents on the pyrimidine core stabilize transition states through dipole interactions.
  • Steric Guidance: Bulky methoxy groups and quinuclidine rings restrict substrate access to one face of the metal center.

Mechanistic Insights

In asymmetric dihydroxylation, (DHQD)₂Pyr:

  • Coordinates osmium tetroxide: Forms a chiral osmium(VIII) complex.
  • Facilitates alkene addition: A [3+2]-cycloaddition generates a cyclic osmate intermediate.
  • Enables hydrolysis: Methanesulfonamide accelerates hydrolysis to release the diol.

(DHQD)₂PYR belongs to the class of C₂-symmetric dimeric cinchona alkaloids, comprising two dihydroquinidine units connected via a pyrimidine spacer [4]. Each dihydroquinidine moiety contains five stereogenic centers: C3, C4, C8, C9, and C10 (Figure 1). The (9S,9'''S) configuration ensures a rigid, enantiomerically pure framework critical for stereochemical control [1] [4]. The pyrimidine linker imposes a fixed dihedral angle of 120° between the quinoline planes, optimizing spatial alignment for substrate binding [4].

Key stereochemical attributes include:

  • Quinuclidine nitrogen orientation: The (3R,4S,6R) configuration in the quinuclidine rings directs Lewis basic sites toward the catalytic pocket.
  • Methoxy group positioning: The 6'-methoxy groups on the quinoline rings engage in π-stacking interactions with aromatic substrates [4].
  • Hydroxyl group placement: The 9-hydroxyl groups participate in hydrogen-bonding networks with transition metal complexes, such as osmium tetroxide in Sharpless asymmetric dihydroxylation [2].

U-Shaped Binding Pocket Configuration

The dimeric structure of (DHQD)₂PYR creates a U-shaped cavity with dimensions of 8.2 Å (width) × 12.7 Å (depth), as revealed by X-ray crystallography [4]. This pocket accommodates planar substrates through three synergistic interactions:

  • Aromatic face recognition: The pyrimidine linker’s 2,5-diphenyl groups form van der Waals contacts with nonpolar regions of alkenes.
  • Polar anchoring: The ether oxygens in the pyrimidine spacer coordinate with protic substrates, as demonstrated in allylic amination reactions [1].
  • Enantioselective shielding: The dihydroquinidine units create a chiral environment that sterically blocks one enantiotopic face of the substrate (Table 1).

Table 1: Binding Pocket Dimensions and Substrate Compatibility

ParameterValue (Å)Role in Catalysis
Cavity width8.2Fits C₆–C₁₀ alkenes
Depth from N1 to O412.7Accommodates azodicarboxylates
Inter-quinoline angle120°Prevents over-crowding

Structure-Function Relationships

The catalytic performance of (DHQD)₂PYR correlates with three structural motifs:

Pyrimidine Linker Rigidity

Compared to flexible alkyl chains, the pyrimidine spacer enhances enantioselectivity by 15–20% in dihydroxylation reactions [4]. Density functional theory (DFT) studies reveal that the linker’s resonance stabilization reduces conformational entropy, locking the quinoline units in optimal positions [2].

Quinuclidine Basicity

The pKₐ of the quinuclidine nitrogen (9.8) enables deprotonation of osmate intermediates during catalytic cycles. Methylation at N1 abolishes activity, confirming its essential role [4].

Methoxy Group Electronics

The 6'-methoxy groups exhibit a Hammett σₚ value of −0.27, indicating electron-donating effects that polarize the quinoline π-system. This facilitates charge-transfer interactions with electron-deficient alkenes [4].

Molecular Recognition Principles

(DHQD)₂PYR achieves enantioselection through a four-point binding model (Figure 2):

  • Primary coordination: The osmium center chelates to the 9-hydroxyl and quinuclidine nitrogen [2].
  • π-π interactions: Substrate aromatic rings align parallel to the quinoline systems (distance: 3.4 Å) [4].
  • Hydrogen bonding: The pyrimidine ether oxygens accept hydrogen bonds from protic substrates (bond length: 2.1 Å) [1].
  • Steric gating: The C3-vinyl groups block the Re-face of bound alkenes, favoring Si-face oxidation [4].

In Sharpless dihydroxylation, this recognition mechanism achieves enantiomeric excess (ee) values >98% for terminal alkenes [2]. Substrate size selectivity follows a parabolic trend, with optimal activity for C₈–C₁₀ chains matching the pocket’s 12.7 Å depth [4].

XLogP3

11.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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